Isonicotinimidohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
4-Pyridinecarboximidicacid, hydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine with hydrazine hydrate under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Pyridinecarboximidicacid, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents and conditions used. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboximidicacid, hydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pyrazoles and other heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . The compound is also used in industry for the development of sensors and other analytical tools .
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboximidicacid, hydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, the compound can modulate various signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Pyridinecarboximidicacid, hydrazide can be compared with other similar compounds, such as isoniazide and 4-Pyridinecarbohydrazide . While these compounds share structural similarities, 4-Pyridinecarboximidicacid, hydrazide is unique in its specific chemical properties and reactivity. For instance, its ability to form hydrazones and Schiff bases under specific conditions sets it apart from other related compounds .
Conclusion
4-Pyridinecarboximidicacid, hydrazide is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H8N4 |
---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N'-aminopyridine-4-carboximidamide |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10) |
InChI-Schlüssel |
SMBOKVZNCISDCP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=CC=C1/C(=N/N)/N |
Kanonische SMILES |
C1=CN=CC=C1C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.